![molecular formula C23H23ClN4O2S B2532374 N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1189977-19-2](/img/structure/B2532374.png)
N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
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Description
N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C23H23ClN4O2S and its molecular weight is 454.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Quinazolinone derivatives, including structures similar to the specified compound, are synthesized through various chemical reactions, demonstrating the versatility of these compounds in organic chemistry. For instance, Shiau et al. (1989) described the synthesis of 2,3-dihydro-imidazo[1,2-c]quinazolin-5(6H)-ones and 3,4-dihydro-2H-pyrimido[1,2-c]quinazolin-6(7H)-ones by treating 2-aminothiobenzamide with isocyanates, showcasing a novel synthesis pathway for quinazolinone scaffolds (Shiau, Chern, Tien, & Liu, 1989). Yadav, Dhakad, & Sharma (2013) further expanded on the synthetic versatility by reporting an environmentally benign synthesis of thiazolo[2,3-b]quinazoline derivatives, highlighting the adaptability of quinazolinone chemistry in green synthesis practices (Yadav, Dhakad, & Sharma, 2013).
Biological Activities
The biological activities of quinazolinone derivatives have been extensively studied, with many compounds exhibiting significant anticancer, antimicrobial, and antitumor properties. Mohamed et al. (2016) designed and synthesized trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, revealing broad-spectrum antitumor efficiency against various cancer cell lines (Mohamed, Ayyad, Shawer, Abdel-Aziz, & El-Azab, 2016). Al-Suwaidan et al. (2016) further demonstrated the antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones, highlighting their potential as broad-spectrum antitumor agents (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c1-4-18(21(29)25-15-11-9-14(24)10-12-15)31-23-26-17-8-6-5-7-16(17)20-27-19(13(2)3)22(30)28(20)23/h5-13,18-19H,4H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIKGHMVHWMSBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide |
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